molecular formula C24H26N6O5 B2481387 5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-77-0

5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2481387
CAS RN: 1251568-77-0
M. Wt: 478.509
InChI Key: DPHWQMSHSNXPLH-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that combine several functional groups and rings, including triazole, oxazole, and carboxamide, which are known for their versatility in drug design and medicinal chemistry. These compounds often exhibit a wide range of biological activities and are of interest for the development of new therapeutics.

Synthesis Analysis

Synthesis of related triazole-based compounds often involves ruthenium-catalyzed cycloaddition reactions, offering a pathway to create a diverse range of biologically active molecules. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates a method to achieve regiocontrolled synthesis of triazole scaffolds, which could be relevant to the synthesis of the compound (Ferrini et al., 2015).

Scientific Research Applications

Antimicrobial Activities

Compounds related to 1,2,3-triazole derivatives, including structures similar to the one , have been studied for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and tested them for antimicrobial effectiveness, finding some to exhibit good or moderate activities against test microorganisms. These findings highlight the potential use of triazole compounds in developing antimicrobial agents (Bektaş et al., 2007).

Synthesis and Chemical Behavior

The chemical behavior and synthesis of 1,2,3-triazole derivatives have been extensively explored. Albert and Taguchi (1972, 1973) conducted studies on the synthesis of various triazole derivatives, including their chemical properties and reactions. These studies provide valuable insights into the methods of synthesizing such compounds and understanding their chemical behavior in different conditions (Albert & Taguchi, 1972); (Albert & Taguchi, 1973).

Antitumor Activities

Studies have also been conducted on the potential antitumor activities of triazole derivatives. For example, Odlo et al. (2010) synthesized cis-restricted 1,2,3-triazole analogs of combretastatin A-4, noting their cytotoxicity and tubulin inhibition properties, which are crucial in cancer treatment (Odlo et al., 2010).

Inhibitory Activity on Blood Platelet Aggregation

The inhibitory activity of oxazole-4-carboxylic acid derivatives on blood platelet aggregation was studied by Ozaki et al. (1983), providing a basis for the potential use of such compounds in treating conditions related to blood clotting and cardiovascular health (Ozaki et al., 1983).

Antimicrobial Agent Discovery

Recent studies like that of Pokhodylo et al. (2021) have focused on discovering novel antimicrobial agents, including triazole-4-carboxamides. They evaluated their effectiveness against primary pathogens, further emphasizing the antimicrobial potential of these compounds (Pokhodylo et al., 2021).

properties

IUPAC Name

5-amino-N-(2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-13-8-6-7-9-16(13)26-23(31)20-22(25)30(29-28-20)12-17-14(2)35-24(27-17)15-10-18(32-3)21(34-5)19(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWQMSHSNXPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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